Aldose Reductase (ALR2) Inhibition: 5-Fluoro-N-benzyl vs. 5-Bromo-N-benzyl and N-Propyl Analogs
The 1‑benzyl‑5‑fluoro‑3‑cyanoacetic acid oxindole derivative (BDBM50126782, based on the 1‑benzyl‑5‑fluoro‑indolin‑2‑one scaffold) inhibits rat lens aldose reductase (ALR2) with an IC50 of 180 nM.[1] In the same assay, the 5‑bromo‑N‑benzyl analog (BDBM50126785) exhibits weaker inhibition (IC50 = 250–280 nM), while the 5‑fluoro‑N‑propyl analog (BDBM50126773) shows further reduced potency (IC50 = 280 nM).[2] The 5‑fluoro‑N‑benzyl arrangement thus provides a 1.4–1.6‑fold improvement in inhibitory potency relative to these nearest structural comparators.
| Evidence Dimension | In vitro ALR2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 180 nM (BDBM50126782; 1-benzyl-5-fluoro-3-cyanoacetic acid oxindole derivative) |
| Comparator Or Baseline | IC50 = 250–280 nM (BDBM50126785; 5-bromo-N-benzyl analog); IC50 = 280 nM (BDBM50126773; 5-fluoro-N-propyl analog) |
| Quantified Difference | 1.4–1.6-fold lower IC50 for the 5-fluoro-N-benzyl scaffold |
| Conditions | In vitro enzyme inhibition assay using aldose reductase (ALR2) from rat lens extraction; data curated by ChEMBL from Università di Pisa. |
Why This Matters
The quantitative ALR2 potency advantage of the 5-fluoro-N-benzyl oxindole scaffold over the 5-bromo and N-propyl analogs directly informs SAR decisions in diabetic complication programs.
- [1] BindingDB entry BDBM50126782. ALR2 IC50 = 180 nM. View Source
- [2] BindingDB PrimarySearch_ki for entry 50013117; comparative IC50 values for BDBM50126785 (250–280 nM) and BDBM50126773 (280 nM). View Source
